BocNH-PEG9-CH2COOH is a specialized compound utilized primarily in biochemistry and medicinal chemistry. It is a heterobifunctional polyethylene glycol derivative featuring a tert-butyloxycarbonyl (Boc) protected amine group at one end and a carboxylic acid group at the other. This structure enhances its utility in various chemical and biological applications, particularly in drug development and bioconjugation.
BocNH-PEG9-CH2COOH falls under the category of polyethylene glycol derivatives, specifically designed for applications in bioconjugation and drug delivery systems. Its classification as a heterobifunctional linker makes it particularly valuable in the synthesis of complex biomolecules.
The synthesis of BocNH-PEG9-CH2COOH generally involves the reaction of polyethylene glycol with a Boc-protected amine and an activated carboxylic acid derivative.
BocNH-PEG9-CH2COOH has a molecular formula of C₃₃H₆₅N₁O₉ with a molecular weight of 571.66 g/mol. The compound features:
The compound appears as a colorless viscous liquid, which indicates its high molecular weight and polymeric nature .
BocNH-PEG9-CH2COOH is involved in several key chemical reactions:
The mechanism of action for BocNH-PEG9-CH2COOH involves its role as a linker in bioconjugation processes. Upon deprotection of the Boc group, the free amine can react with various biomolecules, facilitating the formation of stable conjugates that can be utilized in drug delivery systems or as targeting agents in therapeutic applications.
The deprotection process is essential for activating the amine functionality, allowing it to participate in further reactions necessary for creating complex biomolecular structures .
BocNH-PEG9-CH2COOH finds extensive use in various scientific fields:
Polyethylene glycol (PEG)-based linkers serve as critical architectural components in bifunctional therapeutic molecules, particularly proteolysis-targeting chimeras (PROTACs). These heterobifunctional compounds exploit the ubiquitin-proteasome system by simultaneously binding an E3 ubiquitin ligase (e.g., CRBN or VHL) and a target protein, enabling selective degradation of disease-associated proteins. The hydrophilic PEG spacer enhances molecular solubility and bioavailability while providing steric flexibility necessary for ternary complex formation—a prerequisite for efficient ubiquitin transfer [4] [6]. PROTAC technology has expanded therapeutic targeting to previously "undruggable" proteins, including transcription factors and scaffold proteins, with clinical candidates like ARV-110 demonstrating proof-of-concept [1] [10].
The linker length directly influences degradation efficiency by optimizing spatial orientation between E3 ligase and target protein. Research indicates that excessively short linkers (<5 PEG units) restrict complex formation, while overly long linkers (>12 PEG units) reduce degradation potency due to entropic penalties. PEG9-based linkers (e.g., CH₂COOH-PEG₉-CH₂COOH) exhibit optimal degradation kinetics for diverse targets, as evidenced by PROTAC screening studies [6]. Beyond PROTACs, PEG linkers facilitate antibody-drug conjugates (ADCs) and molecular glues, where solubility enhancement prevents aggregation-induced toxicity [3] [8].
Table 1: Influence of PEG Linker Length on Degradation Efficiency
Linker Length (PEG Units) | Degradation Efficiency (% vs Control) | Optimal Targets | Key Limitations |
---|---|---|---|
2 | 15-30% | BRD4 | Restricted ternary complex |
6 | 40-65% | Androgen Receptor | Suboptimal cellular uptake |
9 | 85-95% | BRD4, GPX4, Estrogen Receptor | Minimal entropic penalty |
12 | 50-70% | Tau protein | Reduced proteasomal engagement |
Structural Properties
BocNH-PEG₉-CH₂COOH (MW: ~530.56 Da, CAS: 2250056-46-1) features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, interconnected by nine ethylene oxide repeats. The Boc group serves as an orthogonal protecting moiety, readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to expose a primary amine for subsequent conjugation. This enables sequential bioconjugation strategies essential for synthesizing heterobifunctional degraders [3] [5] [6]. The PEG₉ spacer spans ~38.5 Å, providing:
Table 2: Synthetic Applications of BocNH-PEG₉-CH₂COOH
Application | Conjugation Strategy | Functional Outcome |
---|---|---|
PROTAC Synthesis | Amide coupling via deprotected amine | Ensures precise E3 ligase ligand orientation |
ADC Linkers | Carboxylate activation for mAb attachment | Enhances payload solubility and PK properties |
Fluorescent Reporters | Nile red conjugation to carboxylate | Enables live-cell degradation monitoring [10] |
Semaglutide Analogs | Peptide coupling via carboxylate | Extends plasma half-life [3] |
Functional Advantages in Protein Degradation
BocNH-PEG₉-CH₂COOH enables modular PROTAC assembly by tethering E3 ligase ligands (e.g., thalidomide for CRBN) to target protein binders (e.g., JQ1 for BRD4). Its length facilitates:
Compared to shorter PEG₂ analogs (e.g., Boc-NH-PEG₂-CH₂COOH, CAS: 108466-89-3), the PEG₉ linker significantly improves degradation efficiency (>5-fold for BRD4 degraders) due to enhanced ternary complex stability. This positions BocNH-PEG₉-CH₂COOH as a versatile scaffold for next-generation degraders targeting undruggable oncology and neurodegeneration targets [3] [6].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0